4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester
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Overview
Description
4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester is a heterocyclic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol
Preparation Methods
The synthesis of 4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester typically involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions, followed by esterification . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in good yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to various receptors and enzymes, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester can be compared with similar compounds such as:
Indole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Isoindole derivatives: These compounds are structurally related and are used in similar research applications.
Ethyl esters of heterocyclic compounds: These compounds are often used as intermediates in organic synthesis and have comparable chemical properties
Properties
IUPAC Name |
ethyl 4,7-dihydro-2H-isoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h3-4,7,12H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMGKZYSVKFVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CC=CCC2=CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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